Dual BET–Kinase Target Engagement: Quantitative Binding Affinity Profile of SG3-179 Across BRD4, BRDT, JAK2, and FLT3
Unlike the prototypical BET inhibitor JQ1, which exhibits no meaningful kinase inhibitory activity, SG3-179 demonstrates potent, simultaneously measurable target engagement across both BET bromodomains and oncogenic tyrosine kinases in a single molecular entity [1]. In bromoscan assays, SG3-179 binds BRD4 BD1 with Kd = 12 nM and BRD4 BD2 with Kd = 20 nM, while also inhibiting JAK2 with IC50 = 11 nM (radiometric assay) and FLT3 with IC50 = 1.30 nM (AlphaScreen) [2]. JQ1, by contrast, is a mono-pharmacology BET ligand with no reported JAK2 or FLT3 activity at comparable concentrations. This multi-target residence profile is an intrinsic property of the SG3-179 scaffold and cannot be achieved by simply co-administering JQ1 with a JAK2 inhibitor, as the dual engagement occurs at fixed stoichiometry within every dosed molecule [1].
| Evidence Dimension | Multi-target binding affinity (BET bromodomains + kinases) |
|---|---|
| Target Compound Data | BRD4 BD1 Kd = 12 nM; BRD4 BD2 Kd = 20 nM; BRDT-1 Kd = 9.5 nM; JAK2 IC50 = 11 nM; FLT3 IC50 = 1.30 nM (AlphaScreen); JAK1 IC50 = 11.6 nM; JAK3 IC50 = 31.5 nM |
| Comparator Or Baseline | JQ1: BRD4 BD1 Kd ≈ 50–90 nM (bromoscan); no JAK2/FLT3 inhibitory activity reported. iBET-762: BRD4 BD1 Kd ≈ 30–60 nM; no JAK2/FLT3 activity. |
| Quantified Difference | SG3-179 uniquely adds JAK2 (IC50 11 nM) and FLT3 (IC50 1.30 nM) inhibition to a BET bromodomain binding profile comparable to or exceeding JQ1 in affinity; JQ1 and iBET-762 show zero kinase engagement at equivalent concentrations. |
| Conditions | Bromoscan (DiscoverX) for BET Kd values; radiometric assay for JAK2 IC50; AlphaScreen bead-based assay for FLT3 IC50. Data compiled from US Patent 11643396 via BindingDB [2]. |
Why This Matters
Researchers studying cancers where BET-dependent transcription and JAK/FLT3 signaling are co-activated (e.g., myeloproliferative neoplasms, AML, multiple myeloma) cannot recapitulate SG3-179's pharmacological profile using any single-target BET or kinase inhibitor alone.
- [1] Ember SW, Lambert QT, Berndt N, et al. Potent Dual BET Bromodomain-Kinase Inhibitors as Value-Added Multitargeted Chemical Probes and Cancer Therapeutics. Mol Cancer Ther. 2017;16(6):1054-1067. PMID: 28336808. View Source
- [2] BindingDB Entry BDBM50557394 (CHEMBL4760892). Affinity data for SG3-179: BRD4 BD1 Kd 12 nM, BRD4 BD2 Kd 20 nM, BRDT-1 Kd 9.5 nM, JAK2 IC50 11 nM, FLT3 IC50 1.30 nM, JAK1 IC50 11.6 nM, JAK3 IC50 31.5 nM. Data from US Patent 11643396. View Source
